molecular formula C12H11N B085350 2-Methyl-4-phenylpyridine CAS No. 15032-21-0

2-Methyl-4-phenylpyridine

Cat. No.: B085350
CAS No.: 15032-21-0
M. Wt: 169.22 g/mol
InChI Key: CRWNQZTZTZWPOF-UHFFFAOYSA-N
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Description

2-Methyl-4-phenylpyridine is an organic compound with the molecular formula C12H11N It is a derivative of pyridine, characterized by the presence of a methyl group at the second position and a phenyl group at the fourth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-phenylpyridine can be achieved through several methods. One common approach involves the α-methylation of 4-phenylpyridine. This reaction can be carried out using a continuous flow setup, where the starting material is passed through a column packed with Raney nickel and a low boiling point alcohol, such as 1-propanol, at high temperatures. This method offers high selectivity and yields .

Another method involves the use of Grignard reagents. For example, the addition of a methyl Grignard reagent to 4-phenylpyridine N-oxide, followed by treatment with acetic anhydride, can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale continuous flow processes. These methods are preferred due to their efficiency, safety, and reduced waste generation. The use of heterogeneous catalysis, such as Raney nickel, is common in these processes to ensure high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-phenylpyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert this compound to its corresponding dihydropyridine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Dihydropyridine derivatives.

    Substitution: Various substituted phenylpyridines depending on the substituent introduced.

Scientific Research Applications

2-Methyl-4-phenylpyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including its role as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.

    Industry: It is used in the production of fine chemicals, polymers, and agrochemicals.

Comparison with Similar Compounds

2-Methyl-4-phenylpyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-methyl-4-phenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N/c1-10-9-12(7-8-13-10)11-5-3-2-4-6-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRWNQZTZTZWPOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376489
Record name 2-methyl-4-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15032-21-0
Record name 2-methyl-4-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the potential applications of 2-methyl-4-phenylpyridine derivatives in organic synthesis?

A1: Research suggests that this compound derivatives can act as valuable building blocks in organic synthesis. For example, a study demonstrated the synthesis of ethyl 6-(4,6-diamino-1,3,5-triazin-2-yl amino)-5-cyano-2-methyl-4-phenylpyridine-3-carboxylate (5j), a novel pyridine derivative, utilizing melamine as the nitrogen source. [] This highlights the versatility of these compounds in constructing complex heterocyclic structures.

Q2: Can you elaborate on the catalytic properties of materials incorporating this compound moieties?

A2: While the provided research doesn't directly explore the catalytic properties of this compound itself, one study showcases the synthesis of copper nanoparticles decorated onto N-doped carbon nanotubes (Cu/NCNTs). [] This nanomaterial exhibits promising catalytic activity in synthesizing four-component pyridine derivatives, showcasing the potential of incorporating similar pyridine-based structures into catalytic systems.

Q3: What insights do the crystal structures of 1,2- and 1,4-dihydropyridines offer about these compounds?

A3: Examining the crystal structures of 1,2- and 1,4-dihydropyridines, including derivatives like 1-dimethylamino-5-ethoxycarbonyl-1,4-dihydro-3-methoxycarbonyl-2-methyl-4-phenylpyridine, provides valuable information about their three-dimensional conformations and molecular packing. [] These structural insights can be crucial for understanding their reactivity, potential interactions with biological targets, and for guiding the design of novel derivatives with tailored properties.

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